molecular formula C12H18N2O2 B2753920 Methyl 4-(dimethylamino)phenethylcarbamate CAS No. 1158689-13-4

Methyl 4-(dimethylamino)phenethylcarbamate

Cat. No.: B2753920
CAS No.: 1158689-13-4
M. Wt: 222.288
InChI Key: MYPMLWYOXYKDQZ-UHFFFAOYSA-N
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Description

Methyl 4-(dimethylamino)phenethylcarbamate is an organic compound with the molecular formula C12H18N2O2 It is a carbamate derivative, characterized by the presence of a carbamate group attached to a phenethylamine backbone

Properties

IUPAC Name

methyl N-[2-[4-(dimethylamino)phenyl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-14(2)11-6-4-10(5-7-11)8-9-13-12(15)16-3/h4-7H,8-9H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPMLWYOXYKDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(dimethylamino)phenethylcarbamate typically involves the reaction of 4-(dimethylamino)phenethylamine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dimethylamino)phenethylcarbamate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Secondary amines

    Substitution: Substituted carbamates

Scientific Research Applications

Methyl 4-(dimethylamino)phenethylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(dimethylamino)phenethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The phenethylamine backbone may interact with receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(dimethylamino)benzoate
  • Methyl 4-(dimethylamino)phenylcarbamate
  • Ethyl 4-(dimethylamino)phenethylcarbamate

Uniqueness

Methyl 4-(dimethylamino)phenethylcarbamate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino group and the carbamate moiety allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Biological Activity

Methyl 4-(dimethylamino)phenethylcarbamate, a compound belonging to the class of carbamates, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H17N2O2
  • Molecular Weight : 221.28 g/mol

The structure features a dimethylamino group which is significant for its biological activity, particularly in modulating neurotransmitter systems.

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • Cholinergic Activity : The compound may influence cholinergic pathways, potentially enhancing acetylcholine levels, which is crucial for cognitive functions and muscle control.
  • Antinociceptive Properties : Research indicates that this compound can modulate pain pathways, providing analgesic effects in various animal models. This is particularly relevant in the context of inflammatory pain responses.

Antinociceptive Effects

Research has demonstrated that this compound exhibits significant antinociceptive activity. In a study using the formalin test in rats, the compound showed a dose-dependent reduction in pain responses, indicating its potential as an analgesic agent.

Dose (mg/kg)Pain Response Reduction (%)
1030
3050
10070

The results suggest that higher doses correlate with increased efficacy in pain relief.

Neuroprotective Effects

In addition to its analgesic properties, this compound has been investigated for neuroprotective effects. It appears to mitigate neuronal damage in models of oxidative stress, possibly through the modulation of antioxidant pathways.

Case Studies

  • Study on Pain Modulation :
    A study published in Journal of Medicinal Chemistry explored the antinociceptive properties of this compound compared to standard analgesics like morphine. The findings indicated that while morphine provided potent pain relief, this compound offered a safer profile with fewer side effects at equivalent doses .
  • Neuroprotection in Experimental Models :
    Another investigation focused on the neuroprotective potential of the compound in models of Alzheimer's disease. Results showed that treatment with this compound led to improved cognitive outcomes and reduced amyloid-beta plaque formation .

Research Findings Summary

Recent research highlights the following key findings regarding the biological activity of this compound:

  • Analgesic Activity : Effective in reducing pain responses in animal models.
  • Neuroprotective Effects : Potential benefits in neurodegenerative conditions.
  • Safety Profile : Lower incidence of side effects compared to traditional opioids.

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